Naphthalene, 2-fluoro-6-propyl-1-(3,4,5-trifluorophenyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

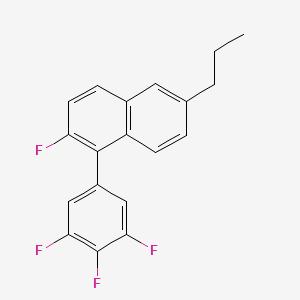

The compound Naphthalene, 2-fluoro-6-propyl-1-(3,4,5-trifluorophenyl)- is a polyaromatic hydrocarbon featuring a naphthalene core substituted with fluorine and propyl groups, as well as a 3,4,5-trifluorophenyl moiety. Its structure includes:

- A naphthalene backbone (two fused benzene rings).

- A fluorine atom at position 2.

- A propyl chain at position 6.

- A 3,4,5-trifluorophenyl group attached at position 1.

The trifluorophenyl group introduces strong electron-withdrawing effects, while the propyl chain may enhance lipophilicity and steric bulk. Such structural features are critical for applications in medicinal chemistry and materials science, particularly in modulating binding interactions and solubility .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalene, 2-fluoro-6-propyl-1-(3,4,5-trifluorophenyl)- typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it an efficient method for synthesizing complex organic molecules.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar coupling techniques. The use of continuous flow reactors can also enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Naphthalene, 2-fluoro-6-propyl-1-(3,4,5-trifluorophenyl)- undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, often used in acidic or basic conditions.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride, typically used in anhydrous conditions.

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide), often used in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may produce dihydronaphthalenes. Substitution reactions can lead to a variety of substituted naphthalenes, depending on the nucleophile or electrophile used.

Scientific Research Applications

Naphthalene, 2-fluoro-6-propyl-1-(3,4,5-trifluorophenyl)- has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Naphthalene, 2-fluoro-6-propyl-1-(3,4,5-trifluorophenyl)- involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its ability to form strong interactions with biological molecules, potentially affecting enzyme activity and signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues include naphthalene derivatives and fluorinated aryl systems. Key comparisons are summarized below:

Key Comparative Insights

- Fluorine positioning: The 2-fluoro substitution on naphthalene (target) vs. 1-fluoro () alters electronic density and steric hindrance, which could influence binding pocket interactions .

- Ring Systems and Binding Affinity: highlights that compounds with more rings (e.g., C7 with ≥4 rings) exhibit stronger docking scores. For example, C4 (3 rings) has a lower Ki (4.68 × 10⁶) than C7 (9.2 × 10⁶), indicating better α-amylase inhibition despite fewer rings .

Trifluorophenyl Group Reactivity :

- The 3,4,5-trifluorophenyl moiety is shared with tris(3,4,5-trifluorophenyl)borane (), where fluorine substitution enhances Lewis acidity and catalytic activity in hydroboration reactions. This suggests the target compound’s trifluorophenyl group could similarly stabilize charge interactions in biochemical systems .

Electronic and Steric Considerations

- Electron-Withdrawing Effects : The trifluorophenyl group’s strong electron-withdrawing nature may polarize the naphthalene system, enhancing interactions with electron-rich enzymatic pockets .

Biological Activity

Naphthalene derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Naphthalene, 2-fluoro-6-propyl-1-(3,4,5-trifluorophenyl)- , exploring its synthesis, biological evaluation, and potential applications.

- Chemical Formula : C19H14F4

- CAS Number : 663176-31-6

- Molecular Weight : 318.308 g/mol

- LogP : 6.0157 (indicating high lipophilicity)

Synthesis

The synthesis of naphthalene derivatives typically involves electrophilic aromatic substitution or coupling reactions. Specific methods for synthesizing Naphthalene, 2-fluoro-6-propyl-1-(3,4,5-trifluorophenyl)- have not been extensively documented in the literature; however, related naphthalene compounds have been synthesized using similar methodologies.

Anticancer Properties

Research indicates that naphthalene derivatives can exhibit significant anticancer activity. A study evaluating various naphthalene-chalcone derivatives demonstrated that certain modifications could enhance their efficacy against cancer cell lines. For example:

- Compound HMNC-74 showed strong inhibition of clonogenicity in SW620 colon cancer cells.

- IC50 Values : Compounds were tested against the MCF-7 breast cancer cell line, with values ranging from 1.42 ± 0.15 µM to >10 µM for less active compounds .

| Compound | IC50 (µM) | Activity |

|---|---|---|

| 3a | 1.42 ± 0.15 | Most active |

| 3t | 2.75 ± 0.26 | Active |

| 3c | >10 | Inactive |

The mechanism of action for naphthalene derivatives often involves inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis:

- Cell Cycle Arrest : Compounds like 3a were found to induce G2/M phase arrest.

- Apoptosis Induction : Flow cytometry analysis indicated increased apoptosis rates in treated MCF-7 cells compared to controls .

Study on Antiproliferative Activity

A notable study involved a series of naphthalene derivatives evaluated for their antiproliferative activity against various cancer cell lines:

- Methodology : The MTT assay was employed to assess cell viability.

- Results : Most compounds exhibited potent antiproliferative activity with low micromolar IC50 values.

Molecular Docking Studies

Molecular docking studies have suggested that naphthalene derivatives can bind effectively at the colchicine binding site of tubulin, further corroborating their potential as anticancer agents .

Properties

CAS No. |

650628-16-3 |

|---|---|

Molecular Formula |

C19H14F4 |

Molecular Weight |

318.3 g/mol |

IUPAC Name |

2-fluoro-6-propyl-1-(3,4,5-trifluorophenyl)naphthalene |

InChI |

InChI=1S/C19H14F4/c1-2-3-11-4-6-14-12(8-11)5-7-15(20)18(14)13-9-16(21)19(23)17(22)10-13/h4-10H,2-3H2,1H3 |

InChI Key |

GBKIYUITGABQLE-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC2=C(C=C1)C(=C(C=C2)F)C3=CC(=C(C(=C3)F)F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.